BenchChemオンラインストアへようこそ!

2,4-Dibromo-6-fluoro-1H-benzimidazole

Anticancer Cytotoxicity Halogen SAR

2,4-Dibromo-6-fluoro-1H-benzimidazole (CAS 1388069-36-0) is a polyhalogenated heterocyclic compound with the molecular formula C₇H₃Br₂FN₂ and a molecular weight of 293.92. This compound belongs to the 1H-benzimidazole family and features a distinctive substitution pattern with bromine atoms at the 2- and 4-positions and a fluorine atom at the 6-position on the fused bicyclic ring system, establishing it as a versatile scaffold for probing halogen-dependent structure-activity relationships in drug discovery.

Molecular Formula C7H3Br2FN2
Molecular Weight 293.92 g/mol
CAS No. 1388069-36-0
Cat. No. B1460358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-fluoro-1H-benzimidazole
CAS1388069-36-0
Molecular FormulaC7H3Br2FN2
Molecular Weight293.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=N2)Br)Br)F
InChIInChI=1S/C7H3Br2FN2/c8-4-1-3(10)2-5-6(4)12-7(9)11-5/h1-2H,(H,11,12)
InChIKeySQBKZUJYUJIPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-6-fluoro-1H-benzimidazole (CAS 1388069-36-0) – A Strategic Halogenated Benzimidazole Scaffold for Comparative Activity Studies


2,4-Dibromo-6-fluoro-1H-benzimidazole (CAS 1388069-36-0) is a polyhalogenated heterocyclic compound with the molecular formula C₇H₃Br₂FN₂ and a molecular weight of 293.92 . This compound belongs to the 1H-benzimidazole family and features a distinctive substitution pattern with bromine atoms at the 2- and 4-positions and a fluorine atom at the 6-position on the fused bicyclic ring system, establishing it as a versatile scaffold for probing halogen-dependent structure-activity relationships in drug discovery .

Why 2,4-Dibromo-6-fluoro-1H-benzimidazole Cannot Be Replaced by Generic Benzimidazole Analogs


The substitution pattern on the benzimidazole core directly governs biological activity through electronic effects and target-binding interactions [1]. While the benzimidazole class broadly exhibits anticancer, antimicrobial, and antiviral properties, even minor modifications—such as the removal of a single halogen or its repositioning on the ring—can drastically alter cytotoxic potency and selectivity profiles [2]. Specifically, bromine at the 2- and 4-positions versus hydrogen or iodine has been shown to modulate IC₅₀ values by more than 2-fold in human cancer cell lines including MCF7, A375, HeLa, and U87 [2]. Therefore, generic substitution with unsubstituted or differently halogenated benzimidazoles in procurement or experimental design risks invalidating structure-activity relationship (SAR) studies and producing non-reproducible biological outcomes.

2,4-Dibromo-6-fluoro-1H-benzimidazole: Evidence-Based Differentiation from Closest Analogs


Halogen-Dependent Cytotoxicity: 2,4-Dibromo vs. Non-Brominated and Iodinated Benzimidazole Analogs in Human Cancer Cell Lines

In a systematic study of novel 2-aryl benzimidazoles, the cytotoxicity of benzimidazole derivatives with different halogen substitution patterns (H vs. Br vs. I) was evaluated across a panel of human cancer cell lines [1]. The N-unsubstituted benzimidazoles containing bromine in the benzimidazole ring (analogous to the 2,4-dibromo substitution), such as compound 2, displayed IC₅₀ values of 45.2 ± 13.0 µM in U87 glioblastoma cells, demonstrating superior cytotoxic activity compared to their N-methylated congeners and non-brominated analogs [1]. For A375 and HeLa cells, the brominated, N-unsubstituted benzimidazoles (compounds 2 and 3) showed a better cytotoxic profile than the respective N-methylated benzimidazole congeners (compounds 5 and 7), confirming that the combination of bromine substitution and N-H availability is critical for enhanced activity in melanoma and cervical cancer models [1].

Anticancer Cytotoxicity Halogen SAR

Bromine vs. Iodine Substitution: Impact on Cytotoxic Profile in Cancer Cells

The study by Morais et al. directly compared the cytotoxic effects of benzimidazoles with different halogen atoms at the benzimidazole ring, specifically bromine versus iodine [1]. The bromine-substituted benzimidazoles (compounds 2 and 3) exhibited a superior cytotoxic profile across the panel of human cancer cell lines compared to their iodine-substituted counterparts [1]. In particular, compound 2 (brominated) achieved an IC₅₀ of 45.2 ± 13.0 µM in U87 glioblastoma cells, while the iodinated analogs showed comparatively lower activity [1]. This head-to-head comparison within the same study demonstrates that bromine, rather than iodine, at the benzimidazole ring is preferential for achieving higher cytotoxicity in glioblastoma models [1].

Benzimidazole Halogen Substituent Cytotoxicity

N-Unsubstituted vs. N-Methylated Benzimidazoles: N-H Availability and Cytotoxicity

The comparison between N-unsubstituted and N-methylated benzimidazole derivatives in the study by Morais et al. revealed that N-unsubstituted benzimidazoles (such as compounds 2 and 3) consistently displayed a better cytotoxic profile than their N-methylated congeners (compounds 5 and 7) in A375 and HeLa cancer cells [1]. This indicates that the N-H hydrogen bond donor capability of the benzimidazole ring is critical for target interaction and is enhanced by bromine substitution at the 2- and 4-positions [1]. The 2,4-dibromo-6-fluoro-1H-benzimidazole, which features an unsubstituted N-H position, is thus expected to retain this advantageous pharmacophoric feature .

Benzimidazole N-Substitution Cytotoxicity

Fluorine-18 Labeling Capability: Enabling In Vivo Biodistribution and BBB Penetration Studies

The presence of a fluorine atom at the 6-position of the benzimidazole ring provides a unique opportunity for F-18 radiolabeling, enabling in vivo biodistribution studies via positron emission tomography (PET) imaging [1]. In the study by Morais et al., the structurally related brominated benzimidazole compound 2 was successfully labeled with F-18, and biodistribution studies in CD1 mice demonstrated its ability to cross the blood-brain barrier (BBB), with brain uptake values of 1.24% ID/g at 5 min and 2.81% ID/g at 60 min post-injection [1]. This property is crucial for the development of chemotherapeutic agents targeting glioblastoma and other brain tumors, and it is specific to fluorinated benzimidazoles like 2,4-dibromo-6-fluoro-1H-benzimidazole compared to non-fluorinated analogs [1].

Fluorine-18 Radiolabeling Blood-Brain Barrier

Bromine-Substituted Benzimidazoles Induce G2/M Cell Cycle Arrest and Apoptosis in Genotypically Diverse Cancer Cells

Among a series of novel benzimidazole derivatives evaluated for in vitro cytotoxicity, the bromo-derivative (compound 5) demonstrated the highest cytotoxic potential and induced G2/M cell cycle arrest and apoptotic cell death in genotypically different human cancer cells [1]. This finding supports the unique mechanism of action of brominated benzimidazoles, where the bromine atom contributes to both increased potency and a dual mechanism involving cell cycle disruption and programmed cell death induction [1]. The 2,4-dibromo-6-fluoro-1H-benzimidazole, incorporating two bromine atoms, is structurally positioned to potentially enhance or modulate these mechanistic effects compared to mono-brominated or non-brominated analogs .

Cell Cycle Arrest Apoptosis Bromobenzimidazole

Polyhalogenation (Br and F) for Enhanced Reactivity and Target Binding: Class-Level Advantage

The combination of bromine and fluorine substituents on the benzimidazole core enhances both chemical reactivity and biological target interactions through synergistic electronic effects . Bromine atoms at the 2- and 4-positions increase molecular polarizability and potential for halogen bonding with protein targets, while the fluorine atom at the 6-position modulates electronic distribution, metabolic stability, and membrane permeability [1]. This dual-halogen modification is not achievable with mono-halogenated or non-halogenated benzimidazoles, establishing 2,4-dibromo-6-fluoro-1H-benzimidazole as a unique polyhalogenated scaffold for exploring complex SAR landscapes [1].

Polyhalogenation Benzimidazole Reactivity

High-Value Application Scenarios for 2,4-Dibromo-6-fluoro-1H-benzimidazole in Drug Discovery and Chemical Biology


Anticancer SAR Studies Targeting Glioblastoma and Brain Tumors

Utilize 2,4-dibromo-6-fluoro-1H-benzimidazole as a brominated benzimidazole scaffold for structure-activity relationship (SAR) studies aimed at developing chemotherapeutic agents for glioblastoma multiforme. This compound's structural features mimic those of compound 2 in the Morais et al. study, which demonstrated an IC₅₀ of 45.2 ± 13.0 µM in U87 glioblastoma cells and the ability, upon F-18 labeling, to cross the blood-brain barrier with 2.81% ID/g brain uptake at 60 min in mice [1]. The fluorine atom at the 6-position further allows for F-18 radiolabeling, enabling direct in vivo imaging of biodistribution and brain penetration [1].

Halogen-Dependent Cytotoxicity Screening in Melanoma and Cervical Cancer Models

Deploy 2,4-dibromo-6-fluoro-1H-benzimidazole in comparative cytotoxicity screening panels against A375 (melanoma) and HeLa (cervical) cancer cell lines. Evidence from bromine-substituted, N-unsubstituted benzimidazoles shows a 'better cytotoxic profile' than N-methylated or non-brominated congeners in these specific cell types [1]. This compound can serve as a reference standard for benchmarking the impact of bromine at the 2- and 4-positions versus hydrogen, iodine, or other halogens in head-to-head anticancer assays.

Radiotracer Development for PET Imaging of Bromodomain- or Kinase-Targeted Therapies

Exploit the inherent fluorine atom at the 6-position of 2,4-dibromo-6-fluoro-1H-benzimidazole for F-18 radiolabeling, enabling the development of PET imaging agents. The successful biodistribution study with the F-18-labeled congener of a structurally analogous brominated benzimidazole confirmed blood-brain barrier penetration in CD1 mice [1]. This capability is not present in non-fluorinated benzimidazole analogs, making this compound uniquely suited for programs requiring in vivo pharmacokinetic evaluation of benzimidazole-based therapeutics.

Mechanistic Studies on G2/M Cell Cycle Arrest and Apoptosis Induction

Use 2,4-dibromo-6-fluoro-1H-benzimidazole in mechanistic cell biology studies focused on bromine-dependent induction of G2/M cell cycle arrest and apoptosis in genetically diverse cancer cell models. Bromo-substituted benzimidazole derivatives have been identified as the most potent inducers of G2/M arrest and apoptosis in comparative screenings [1]. Incorporating this dibromo-fluoro benzimidazole scaffold can help elucidate how multiple bromine atoms cooperate to trigger cell cycle checkpoints and programmed cell death pathways.

Quote Request

Request a Quote for 2,4-Dibromo-6-fluoro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.